molecular formula C11H10N6O3 B11688230 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B11688230
M. Wt: 274.24 g/mol
InChI Key: HBJMJIIYYLEAKA-AWNIVKPZSA-N
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Description

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, a pyridine moiety, and an acetohydrazide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a condensation reaction with a suitable pyridine derivative.

    Formation of the Acetohydrazide Group: The final step involves the reaction of the intermediate compound with hydrazine to form the acetohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[1,2,4]triazin-3-yl)pyridine
  • 2,6-bis(9,9,10,10-tetramethyl-9,10-dihydro-1,2,4-triaza-anthrane-3-yl)pyridine

Properties

Molecular Formula

C11H10N6O3

Molecular Weight

274.24 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C11H10N6O3/c18-9(5-8-10(19)14-11(20)17-15-8)16-13-6-7-3-1-2-4-12-7/h1-4,6H,5H2,(H,16,18)(H2,14,17,19,20)/b13-6+

InChI Key

HBJMJIIYYLEAKA-AWNIVKPZSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O

Origin of Product

United States

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